2,6-Dichlorobenzenediazonium tetrafluoroborate
Overview
Description
2,6-Dichlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H3Cl2N2BF4. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is known for its use in various chemical reactions, particularly in the synthesis of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the diazonium chloride. This intermediate is then treated with tetrafluoroboric acid (HBF4) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.
Coupling Reactions: It can react with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.
Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually carried out in an acidic medium.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 2,6-dichlorobenzene derivatives with various substituents.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 2,6-dichloroaniline.
Scientific Research Applications
2,6-Dichlorobenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. It also serves as an intermediate in the preparation of various aromatic compounds.
Biology: The compound is used in biochemical assays to detect the presence of certain biomolecules through colorimetric changes.
Industry: The compound is used in the production of pigments, dyes, and other colorants.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical assays, the compound reacts with specific biomolecules, leading to color changes that indicate the presence of the target analyte .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chlorine substituents.
2,4-Dichlorobenzenediazonium tetrafluoroborate: Similar but with chlorine substituents at different positions on the aromatic ring.
Uniqueness
2,6-Dichlorobenzenediazonium tetrafluoroborate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. The presence of chlorine atoms can also affect the compound’s stability and solubility in different solvents .
Properties
IUPAC Name |
2,6-dichlorobenzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRGNRKFZLMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191994 | |
Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-41-7 | |
Record name | Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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